molecular formula C9H10N2O3S B5637119 2-Methyl-3-nitro-5,6,7,8-tetrahydrothieno[3,2-c]azepin-4-one

2-Methyl-3-nitro-5,6,7,8-tetrahydrothieno[3,2-c]azepin-4-one

Cat. No.: B5637119
M. Wt: 226.25 g/mol
InChI Key: OLPNQHLGWPEEME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3-nitro-5,6,7,8-tetrahydrothieno[3,2-c]azepin-4-one is a heterocyclic compound that features a thienoazepine core

Preparation Methods

The synthesis of 2-Methyl-3-nitro-5,6,7,8-tetrahydrothieno[3,2-c]azepin-4-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, starting from a substituted thiophene, nitration and subsequent cyclization can yield the desired thienoazepine structure. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction environments .

Chemical Reactions Analysis

2-Methyl-3-nitro-5,6,7,8-tetrahydrothieno[3,2-c]azepin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for the introduction of various substituents. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases.

Scientific Research Applications

2-Methyl-3-nitro-5,6,7,8-tetrahydrothieno[3,2-c]azepin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-3-nitro-5,6,7,8-tetrahydrothieno[3,2-c]azepin-4-one involves its interaction with specific molecular targets. For instance, if used as a pharmaceutical agent, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound’s derivatives .

Comparison with Similar Compounds

2-Methyl-3-nitro-5,6,7,8-tetrahydrothieno[3,2-c]azepin-4-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-methyl-3-nitro-5,6,7,8-tetrahydrothieno[3,2-c]azepin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3S/c1-5-8(11(13)14)7-6(15-5)3-2-4-10-9(7)12/h2-4H2,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLPNQHLGWPEEME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(S1)CCCNC2=O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.